REACTION_CXSMILES
|
[C:1]1([S:7][C:8](Cl)(Cl)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:13]1[CH:18]=[CH:17][CH:16]=C[N:14]=1>C(N)=O>[C:1]1([S:7][C:8]2[CH:16]=[CH:17][CH:18]=[CH:13][N:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0.114 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |